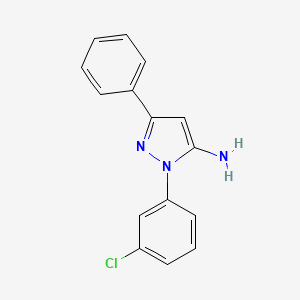

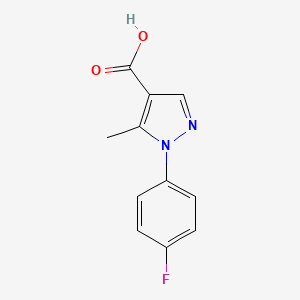

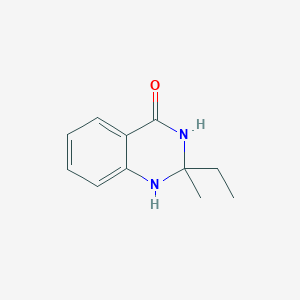

![molecular formula C25H18O B1351415 3,3-二苯基-3H-苯并[f]色烯 CAS No. 4222-20-2](/img/structure/B1351415.png)

3,3-二苯基-3H-苯并[f]色烯

描述

3,3-Diphenyl-3H-benzo[f]chromene is a research chemical compound used in the preparation and photochromism of naphthopyrans, pyranoquinolines, pyranoquinazolines, and pyranoquinoxalines .

Synthesis Analysis

The synthesis of 3,3-diphenyl-3H-benzo[f]chromenes involves the use of an aza-15-crown-5-ether unit or a dimethylamino group. A spectrokinetic study of light-controlled complexation of these compounds with Ca2+ in acetonitrile has been reported .

Chemical Reactions Analysis

The chemical reactions involving 3,3-Diphenyl-3H-benzo[f]chromene are related to its photochromic behavior. The affinity of the azacrown chromene to Ca2+ decreases substantially upon a photoinduced ring-opening reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Diphenyl-3H-benzo[f]chromene include a molecular weight of 334.4 g/mol, a computed XLogP3-AA of 6.7, no hydrogen bond donors, one hydrogen bond acceptor, two freely rotating bonds, and a topological polar surface area of 9.2 Ų .

科学研究应用

光致变色行为和光控络合

3,3-二苯基-3H-苯并[f]色烯: 表现出光致变色行为,这意味着它在暴露于光照时可以可逆地改变颜色。该化合物因其能够与钙离子(Ca^2+)发生光控络合而得到研究。 在紫外线照射下,该化合物对Ca^2+的亲和力发生改变,这对于开发光响应材料具有重要意义 .

眼科镜片生产

该化合物在光致变色眼科镜片的生产中具有重要意义。 着色和脱色动力学对于实际应用至关重要,了解这些机制有助于设计具有优化光功能的镜片 .

抗抑郁和抗惊厥活性

3,3-二苯基-3H-苯并[f]色烯 的衍生物已被合成并评估其潜在的抗抑郁和抗惊厥活性。 这突出了该化合物在药物化学和药物研究中的相关性 .

机械化学反应活性

萘并吡喃衍生物,包括3,3-二苯基-3H-萘并[2,1-b]吡喃,的机械化学反应活性已被探索用于其在聚合物机械化学中的应用。这些化合物可以作为对机械力做出反应的分子开关,导致颜色变化。 这种特性对于设计力响应材料很有用 .

光致变色材料设计

3,3-二苯基-3H-苯并[f]色烯 衍生物的光致变色反应可以根据各种应用的具体要求进行调整。 通过改变结构模式,研究人员可以控制脱色速率,这对于需要在去除光刺激后快速恢复其原始颜色的材料至关重要 .

吡喃喹啉和相关化合物的合成

3,3-二苯基-3H-苯并[f]色烯: 是合成一系列化合物的前体,包括吡喃喹啉、吡喃喹唑啉和吡喃喹喔啉。 这些化合物在化学研究和开发中具有多种应用 .

生化分析

Biochemical Properties

3,3-Diphenyl-3H-benzo[f]chromene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of 3,3-Diphenyl-3H-benzo[f]chromene on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of certain genes involved in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, 3,3-Diphenyl-3H-benzo[f]chromene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Diphenyl-3H-benzo[f]chromene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular functions, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 3,3-Diphenyl-3H-benzo[f]chromene vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular functions.

Metabolic Pathways

3,3-Diphenyl-3H-benzo[f]chromene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of different metabolites within the cell. The compound’s metabolism can lead to the formation of various intermediate products, which may have their own biological activities.

Transport and Distribution

The transport and distribution of 3,3-Diphenyl-3H-benzo[f]chromene within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 3,3-Diphenyl-3H-benzo[f]chromene is critical for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

属性

IUPAC Name |

3,3-diphenylbenzo[f]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O/c1-3-10-20(11-4-1)25(21-12-5-2-6-13-21)18-17-23-22-14-8-7-9-19(22)15-16-24(23)26-25/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNNJVRNPJVYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063365 | |

| Record name | 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4222-20-2 | |

| Record name | 3,3-Diphenyl-3H-naphtho[2,1-b]pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4222-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Naphtho(2,1-b)pyran, 3,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: NPY is a photochromic compound, meaning it undergoes a reversible color change upon exposure to UV light. [, , ] This unique characteristic makes it a promising candidate for applications such as variable optical transmission materials, photomodulated materials, and photoswitchable systems. [, , ]

A: UV irradiation causes the pyranic ring in NPY to open, forming colored open forms called photomerocyanines. These photomerocyanines exist as different isomers, primarily transoid-cis and transoid-trans. [, , ] Removing the UV source initiates a thermal back-isomerization process, returning the molecule to its colorless closed-ring form. []

A: Studies have shown that solvent polarity significantly impacts the absorption spectra of the colored open forms and the kinetics of the thermal bleaching process. [] For instance, embedding NPY in organically modified silica films with varying polarities demonstrated a shift of up to 35 nm in the absorption band of the open form, impacting the perceived color. [] Additionally, increasing the solvent viscosity can slow down the thermal cyclization rate. []

A: UV irradiation of NPY initially forms the transoid-cis isomer as the predominant colored species. [, ] Further irradiation can lead to the formation of the transoid-trans isomer, typically a long-lived photoproduct. [] NMR spectroscopy studies have been instrumental in identifying and characterizing these isomers. [, ] Additionally, a third, short-lived isomer is often observed during the initial stages of the photochromic process. []

A: Understanding the reaction kinetics, particularly the thermal fading process, is crucial for practical applications. [, ] By analyzing the bleaching rate of the different photomerocyanine isomers, researchers can tailor the fading time for specific applications. [] For instance, ellipsometry techniques allow for high-accuracy characterization of the dynamic photochromic transitions and determination of kinetic constants. []

A: Introducing different substituents on the NPY scaffold significantly impacts its photochromic behavior. [, , , , , , ] For example, incorporating a dimethylamino group at the 8-position leads to a significant bathochromic shift (red-shift) in the absorption of the colored form. [] Similarly, attaching thiophene units via an acetylenic junction can influence the excited state dynamics and the overall photochromic efficiency. [, ]

A: Computational methods, such as ab initio calculations, are essential for exploring the potential energy surfaces involved in the photochromic process. [] These calculations provide valuable insights into the barriers separating different isomeric forms, both in the ground and excited states, and aid in understanding the step-by-step dynamics of the photoreaction. []

A: NPY derivatives have shown potential in various fields. For example, incorporating a ureido group can induce self-assembling properties, leading to the development of photoswitchable supramolecular architectures. [] Furthermore, incorporating azacrown ether units enables light-controlled complexation with metal cations, opening possibilities for applications such as sensors and molecular switches. [, ]

A: Yes, researchers have successfully embedded NPY into various matrices like sol-gel prepared organically modified silica films [] and polyurea microcapsules. [] These systems offer enhanced stability and facilitate the development of functional devices. For instance, microencapsulation with polyurea via interfacial polymerization provides protection from environmental factors and improves the material's longevity. []

A: Despite its promising properties, NPY faces challenges like potential photodegradation upon prolonged UV exposure. [] Research focuses on enhancing its photostability, for example, by incorporating photostabilizers like bis(2,2,6,6-tetramethyl-4-piperidinyl)sebacate (HALS 770) during microencapsulation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

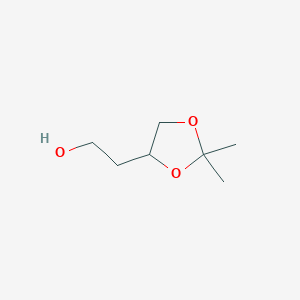

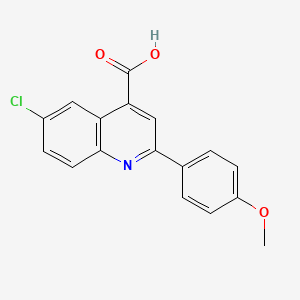

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

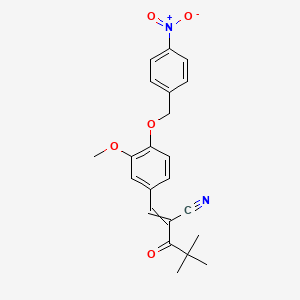

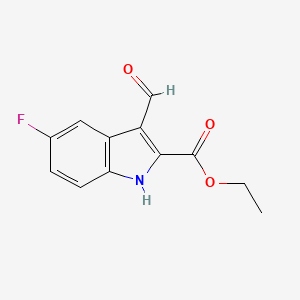

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

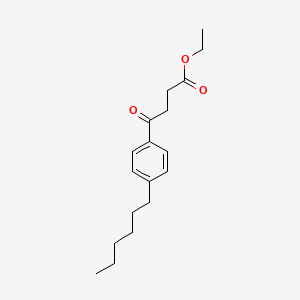

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

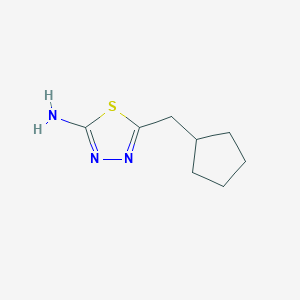

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)